1,3,5-Triaza-7-phosphaadamantane

Catalog No.
S605812
CAS No.
53597-69-6
M.F
C6H12N3P
M. Wt
157.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triaza-7-phosphaadamantane

CAS Number

53597-69-6

Product Name

1,3,5-Triaza-7-phosphaadamantane

IUPAC Name

1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]decane

Molecular Formula

C6H12N3P

Molecular Weight

157.15 g/mol

InChI

InChI=1S/C6H12N3P/c1-7-2-9-3-8(1)5-10(4-7)6-9/h1-6H2

InChI Key

FXXRPTKTLVHPAR-UHFFFAOYSA-N

SMILES

C1N2CN3CN1CP(C2)C3

Synonyms

1,3,5-triaza-7-phosphaadamantane, PTA ligand

Canonical SMILES

C1N2CN3CN1CP(C2)C3

The exact mass of the compound 1,3,5-Triaza-7-phosphaadamantane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266642. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3,5-Triaza-7-phosphaadamantane (PTA) is a cage-like, tertiary phosphine ligand with a rigid adamantane-type structure where one bridgehead carbon is replaced by phosphorus and three non-adjacent methylene bridges are replaced by nitrogen.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAyqB1X8m6H_av0c-HVgcFB1TH0TIAt6xUWL_lTaBZdVtlQeEEnIALi38jFGhHFOX_9_KUnJv69eWTFPfRfHs8oCSCFTW4MQVIU-6kmLmIYpDspgRwb7sfexvUXfZfwLLeBeLIANI9wYkyeaMpNQccmKAflg0aWJQd)] This unique composition confers exceptional air stability and high water solubility (235 g/L), properties not typically found together in common phosphine ligands.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAyqB1X8m6H_av0c-HVgcFB1TH0TIAt6xUWL_lTaBZdVtlQeEEnIALi38jFGhHFOX_9_KUnJv69eWTFPfRfHs8oCSCFTW4MQVIU-6kmLmIYpDspgRwb7sfexvUXfZfwLLeBeLIANI9wYkyeaMpNQccmKAflg0aWJQd)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfTIxa2X7zcHonr1OdlRkGXC6aQF_FhDGiuWIRSFmNpHuo4mPctf-oJIMyeV2c2XiND1bIsH92JiD9ofDOOr5nElwXiE4tG7FrfMdWTqtlMR32xbfIZ6PRHZTZgE_Av5GHloPMM4sMS-FVdQeGhzi_n2hjmtKX)] Its structural framework is analogous to hexamethylenetetramine (HMTA), but the presence of the phosphorus atom provides a soft donor site essential for coordination chemistry and catalysis, making it a key building block for water-soluble metal complexes used in aqueous-phase reactions.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJxnZBNGZ83s9siiD7liJmv4nH3elBW0i5CRxfuyab0F-nCArBOerJUgYuULYwk_3l5-A33xfcEUYGran-gk7-ygfUi_wjHq5aHGe9n6FObZpzyHXwSA-KdGmy_9f4S29hWCbVR1IPIRTBmiW68hMp8XrPf8R2M9MKtZ1vzE9yAH10rMlqYh_GYBeu2RxB0M0U6YPytaYKpBHGeqELcjfTBaewOJA46um4Xw_frrzVhWP-6KRouHlPbvRROfgh3SzSHJSMypYPhTpMNw%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvvkykvkEaqOuSjUg7ZtaYsKAOur7a2Q7MoKGQSkDDOSZ_kP5WRtyqBMbQP441RdId-xfx4PEIk98Kz1WRBh4EM6nt4S-6hKTFRWsWAecROFT2lYc6jqH-bWJzR1IA-DblNsLcFWctPWR6ZPMuHyyCmmMaCgSShNN-XtauyRhZmXANrk2SXnIjpJNMAEhq47-5O_LgWMbGJVNkJcEPMKT-6q9lsxwXFgarm96eQRZnMhKc2iaccF1qvX5Wcz-2C4M83bjV8j55ehfG6ai2wmPhyJu35-RU36USCfUCZcDTVtS7_GuEQ9gnDIxxOmOUJrG-WiN_30TIZ3OGjCjHYOyCI9p3ncmboCw%3D)]

Direct substitution of 1,3,5-Triaza-7-phosphaadamantane (PTA) with its structural analog, hexamethylenetetramine (HMTA), fails because HMTA lacks the crucial phosphorus atom required for P-coordination to metal centers, rendering it inactive as a phosphine ligand in catalysis.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEtHEaxqnl7VaMiLTBsDpIXgATzvAOztmvkQrLoY0fA4ERzEhUm1njjKyFzpsKZo_8VmRIG06yvYyD85xz5kRU2_To3Ic1tkSc5yNnVIQ_-sbMcgbYahLxmVY7lvvxwiGbCzyNhr1Ux1rHn8T-l8Y9_9om_rI5f_g%3D%3D)] Substitution with common trialkylphosphines (e.g., PMe₃, PBu₃) is impractical for aqueous applications due to their poor water solubility and high air sensitivity, which necessitates stringent anaerobic handling techniques.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESq4bbopsltJdU6RgRJR0b7uF4fkW-j4Mzxu5m4WA8dYRcSBkIVB25L7RcEbXd6SYxdOXeGVyk5xkra-V72NZHET1tSmSSGN-6NKG0tttF_HtABbpuycilfrd7t9jT2cWDlYoUt0jw7c7GAKwEsfYPwbeijKJcZCBs7uhhd96Z5G8urBENHQSTaij8-qZecD0efRLn64chxs7z3xUtxZFQuEMhpRsvvMSwcd3IEKGH3tgFC-q1xHJk8kgOIblyV_5CFY3vdSCqjSgsLYcM5LxM-g%3D%3D)] While other water-soluble phosphines like triphenylphosphine trisulfonate (TPPTS) exist, PTA offers a distinct combination of high water solubility via a non-ionic mechanism (hydrogen bonding), superior oxidative stability, and a smaller steric footprint (cone angle ~103°), leading to different coordination behavior and catalytic activities that are not directly interchangeable.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZMWR0NOLN4lCEiwdfsjHDGEw2tUKtGLkoH9G9GDLp5Zl2Z-D3UtWWazW7kkxZIphm9Ss_fL5vdmaDoNdI2efZbO7921luV215izyfFSgtOGcbfqgnSTh0-P4gG-o2p5oarFSjuQ%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnM0QK0tLzDUyG9EVFj9D_WqET5yxZkafeHc1iN40HhAYui8isre1eFb7U3yJqm6MKwzx_bSEEig2tPZ4SXZ80yQPW6IOcIomAlEQ2I9_UpnwEDT01EBzcCKaOB1Q-AIIJeQaOkivzEvgA0F3yQUMfdMSbIA%3D%3D)]

Exceptional Air Stability Reduces Handling Costs and Process Complexity

Unlike many common phosphine ligands such as tributylphosphine (PBu₃) or trimethylphosphine (PMe₃) which are air-sensitive or pyrophoric, 1,3,5-Triaza-7-phosphaadamantane (PTA) is a solid that is demonstrably stable in air.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfTIxa2X7zcHonr1OdlRkGXC6aQF_FhDGiuWIRSFmNpHuo4mPctf-oJIMyeV2c2XiND1bIsH92JiD9ofDOOr5nElwXiE4tG7FrfMdWTqtlMR32xbfIZ6PRHZTZgE_Av5GHloPMM4sMS-FVdQeGhzi_n2hjmtKX)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESq4bbopsltJdU6RgRJR0b7uF4fkW-j4Mzxu5m4WA8dYRcSBkIVB25L7RcEbXd6SYxdOXeGVyk5xkra-V72NZHET1tSmSSGN-6NKG0tttF_HtABbpuycilfrd7t9jT2cWDlYoUt0jw7c7GAKwEsfYPwbeijKJcZCBs7uhhd96Z5G8urBENHQSTaij8-qZecD0efRLn64chxs7z3xUtxZFQuEMhpRsvvMSwcd3IEKGH3tgFC-q1xHJk8kgOIblyV_5CFY3vdSCqjSgsLYcM5LxM-g%3D%3D)] This stability eliminates the need for specialized anaerobic equipment (e.g., gloveboxes, Schlenk lines) for storage and reaction setup, directly reducing operational complexity, safety risks, and associated costs in both laboratory and industrial workflows.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESq4bbopsltJdU6RgRJR0b7uF4fkW-j4Mzxu5m4WA8dYRcSBkIVB25L7RcEbXd6SYxdOXeGVyk5xkra-V72NZHET1tSmSSGN-6NKG0tttF_HtABbpuycilfrd7t9jT2cWDlYoUt0jw7c7GAKwEsfYPwbeijKJcZCBs7uhhd96Z5G8urBENHQSTaij8-qZecD0efRLn64chxs7z3xUtxZFQuEMhpRsvvMSwcd3IEKGH3tgFC-q1xHJk8kgOIblyV_5CFY3vdSCqjSgsLYcM5LxM-g%3D%3D)]

Evidence DimensionAir Stability / Handling Requirements
Target Compound DataSolid, air-stable, can be handled on the benchtop.
Comparator Or BaselineTrialkylphosphines (e.g., PMe₃, PBu₃): Air-sensitive to pyrophoric liquids requiring strict anaerobic handling.
Quantified DifferenceQualitative but high-impact: Moves handling from specialized anaerobic techniques to standard benchtop procedures.
ConditionsStandard laboratory or industrial chemical handling and storage.

This dramatically simplifies procurement, storage, and use, making PTA a more practical and cost-effective choice for applications where extreme air-sensitivity is a process bottleneck.

High, Non-Ionic Aqueous Solubility for Simplified Biphasic Catalysis

1,3,5-Triaza-7-phosphaadamantane exhibits very high water solubility of 235 g/L (approx. 1.5 M) at 25 °C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAyqB1X8m6H_av0c-HVgcFB1TH0TIAt6xUWL_lTaBZdVtlQeEEnIALi38jFGhHFOX_9_KUnJv69eWTFPfRfHs8oCSCFTW4MQVIU-6kmLmIYpDspgRwb7sfexvUXfZfwLLeBeLIANI9wYkyeaMpNQccmKAflg0aWJQd)] This solubility is achieved through hydrogen bonding between its nitrogen atoms and water, without requiring ionic functional groups.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZMWR0NOLN4lCEiwdfsjHDGEw2tUKtGLkoH9G9GDLp5Zl2Z-D3UtWWazW7kkxZIphm9Ss_fL5vdmaDoNdI2efZbO7921luV215izyfFSgtOGcbfqgnSTh0-P4gG-o2p5oarFSjuQ%3D%3D)] In comparison, the benchmark sulfonated phosphine TPPTS has a molar solubility that can be significantly lower depending on the salt form and pH, while standard arylphosphines like triphenylphosphine are effectively insoluble in water.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZMWR0NOLN4lCEiwdfsjHDGEw2tUKtGLkoH9G9GDLp5Zl2Z-D3UtWWazW7kkxZIphm9Ss_fL5vdmaDoNdI2efZbO7921luV215izyfFSgtOGcbfqgnSTh0-P4gG-o2p5oarFSjuQ%3D%3D)]

Evidence DimensionWater Solubility (25 °C)
Target Compound Data235 g/L (approx. 1.5 M)
Comparator Or BaselineTriphenylphosphine (TPP): <0.01 g/L (practically insoluble). Tris(m-sulfonatophenyl)phosphine (TPPTS): High, but ionic and pH-dependent.
Quantified Difference>23,500x more soluble than triphenylphosphine.
ConditionsSolubility in water at or near standard temperature.

High, non-ionic solubility simplifies the design of aqueous biphasic catalytic systems, improving catalyst retention in the aqueous phase and facilitating product separation without the complexities of ionic additives or pH control.

Effective Performance in Aqueous Suzuki-Miyaura Couplings

Palladium complexes incorporating PTA as a ligand have demonstrated excellent catalytic activity for Suzuki-Miyaura cross-coupling reactions performed in water.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTixcpVUGknHvmYNZDNOf1U0u8olWdq2rO5eQtg4nX0s68JKNEHgPkwd4cru11VeVtjKFN7CcDQ0SX9yCheyUZiypxe99gIm6c6jIs3T-AfFXpkioshKSlS8FaKgTgPQhVA5EkowBpI-Bm8-CV2M6zBxnYfSUdeKep)] In the coupling of 5-iodo-2'-deoxyuridine with various arylboronic acids, a Pd(II)-PTA precatalyst achieved high isolated yields (e.g., 94% with phenylboronic acid, 92% with 4-methoxyphenylboronic acid) using only 1.0 mol% catalyst loading in water as the sole solvent.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTixcpVUGknHvmYNZDNOf1U0u8olWdq2rO5eQtg4nX0s68JKNEHgPkwd4cru11VeVtjKFN7CcDQ0SX9yCheyUZiypxe99gIm6c6jIs3T-AfFXpkioshKSlS8FaKgTgPQhVA5EkowBpI-Bm8-CV2M6zBxnYfSUdeKep)] This performance in a fully aqueous system highlights its utility for green chemistry protocols and the synthesis of polar, biologically relevant molecules, a challenging area for catalysts based on water-insoluble phosphines.

Evidence DimensionIsolated Yield (%) in Aqueous Suzuki Coupling
Target Compound Data94% (coupling with phenylboronic acid)
Comparator Or BaselineImplicit baseline of traditional organic-solvent based systems for this class of polar substrate.
Quantified DifferenceAchieves high yields in a completely aqueous, environmentally benign solvent system.
ConditionsCatalyst: trans-[Pd(succinimidate)₂(PTA)₂] (1.0 mol%), Substrates: 5-iodo-2´-deoxyuridine and phenylboronic acid, Base: Et₃N, Solvent: Water, Room Temperature.

This demonstrates PTA's suitability as a ligand for high-value catalytic transformations in water, enabling more sustainable manufacturing processes for pharmaceuticals and fine chemicals.

Versatile Precursor for Stable, Functional Coordination Polymers and MOFs

The rigid, diamondoid structure of PTA and its oxidized form (PTA=O) makes it an excellent building block for constructing robust, multidimensional coordination networks.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4_Wzob3UJ4kBv6kBeRKNTTN0_G2lXhaXnnvKHo3h93sRGQKflkZfnZIQccmm2viiwotkRAJdWLM0mB6ifVmKbn5SnWrdjpJ7SsavTnX6bEpD24l6S6tmFw-fFQR-hpKDwijenDw%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGU08RDMTpiCXrK6jDjkm7J1qmaaIfqeS3UzPuOMEDfKIaVhgFHBZ_UQN8vaRVBZw4iR8Aqp1zYn8zURs_x2Aend5mGpghNoFwP6Z0E5yw_SWzYgEnMA1nKomoQpejt086zUR8EA4_AIjShr3MBVAc21g%3D%3D)] The phosphorus atom provides a soft coordination site, while the three nitrogen atoms offer hard coordination sites, allowing PTA to bridge multiple metal centers in distinct ways.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQnl3dESWsEipd1zZH-IgmpqbrcvhgbSzq9mmPl5kdT7qljJ3vzldZ1xUr3ggz7-bEs_Rxa2LOFjqP6Gwp9XZ2XLHMFG25gih3fEh8253Eb4Som5V0uRk0PGxoXSHboE-07CzsS8xqYZ7DCRpLmlfqjw%3D%3D)] This contrasts with simpler monodentate phosphines that can only form terminal linkages, or flexible ligands that lead to less predictable structures. The thermal and chemical stability of the PTA cage is transferred to the resulting polymers, making it a superior precursor for designing stable, functional materials.

Evidence DimensionStructural Role in Coordination Polymers
Target Compound DataActs as a rigid, poly-topic bridging ligand via both P and N atoms, enabling 1D, 2D, and 3D network formation.
Comparator Or BaselineSimple monodentate phosphines (e.g., PPh₃): Act only as terminal or simple 2-connecting bridging ligands.
Quantified DifferenceEnables higher-dimensionality and structural predictability in materials synthesis.
ConditionsSelf-assembly reactions with metal salts (e.g., Ag(I), Ru(II)/Zn(II)).

For materials science applications, PTA's structural properties make it a more reliable and versatile precursor for creating robust, porous, or functional crystalline materials compared to less rigid or monofunctional ligands.

Aqueous-Phase Homogeneous Catalysis

Ideal for developing and scaling catalytic processes in water, such as Suzuki-Miyaura couplings, hydrogenations, and hydroformylations.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnM0QK0tLzDUyG9EVFj9D_WqET5yxZkafeHc1iN40HhAYui8isre1eFb7U3yJqm6MKwzx_bSEEig2tPZ4SXZ80yQPW6IOcIomAlEQ2I9_UpnwEDT01EBzcCKaOB1Q-AIIJeQaOkivzEvgA0F3yQUMfdMSbIA%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTixcpVUGknHvmYNZDNOf1U0u8olWdq2rO5eQtg4nX0s68JKNEHgPkwd4cru11VeVtjKFN7CcDQ0SX9yCheyUZiypxe99gIm6c6jIs3T-AfFXpkioshKSlS8FaKgTgPQhVA5EkowBpI-Bm8-CV2M6zBxnYfSUdeKep)] Its high water solubility ensures the catalyst remains in the aqueous phase, simplifying product extraction and catalyst recycling, while its air stability reduces handling requirements in process scale-up.

Precursor for Water-Soluble Metal Complexes in Medicinal Chemistry

Serves as a primary ligand for synthesizing water-soluble transition metal complexes (e.g., with Ru, Pt, Au, Pd) investigated as anticancer and antimicrobial agents.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8bmN2M7VjYRns-9YaK2vBnPMXiU6FEpWKhYkO15kS94IcTlcCtXt_xVcSo_ZFjC-S749itxjKux7PN7PAyFNjqx-vEIxT4f8ruwN6fFi_u5MK9KFkzvUseu3bUnfQ22wP7-dk_sZ1lUPiq05x)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1JQhXuMYOF7tBEHhv3PnXXmV3DD84pbE2Rl-dKss9XDDgtY0ErXcla4-ZABKzbVh1F4tRqE5SgZnK4BTK2MG0xo9_RkZC5Fpf0DM_nqK1u6C2BeBGnSijbd3AP9VLwmY2tAj5RFlVm50QcHPggJxer1lPzoqRVZwrpF6x)] The stability of the PTA ligand under physiological conditions and its ability to confer water solubility are critical for formulating and delivering metal-based therapeutics.

Design of Crystalline Materials and Metal-Organic Frameworks (MOFs)

The rigid, poly-dentate nature of PTA makes it a preferred building block for the rational design of coordination polymers and MOFs with predictable structures and enhanced thermal stability.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4_Wzob3UJ4kBv6kBeRKNTTN0_G2lXhaXnnvKHo3h93sRGQKflkZfnZIQccmm2viiwotkRAJdWLM0mB6ifVmKbn5SnWrdjpJ7SsavTnX6bEpD24l6S6tmFw-fFQR-hpKDwijenDw%3D%3D)] These materials are relevant in areas such as gas storage, separation, and heterogeneous catalysis.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53597-69-6

Wikipedia

1,3,5-triaza-7-phosphatricyclo[3.3.1.1~3,7~]decane

Dates

Last modified: 08-15-2023

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